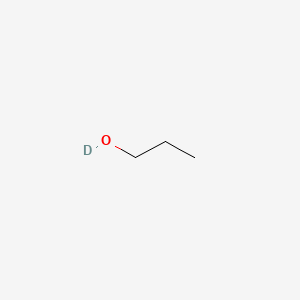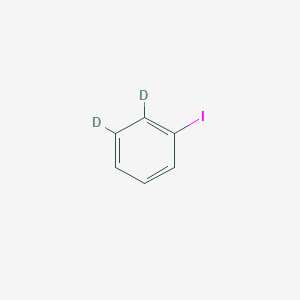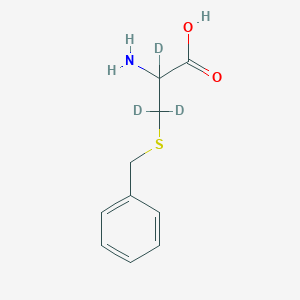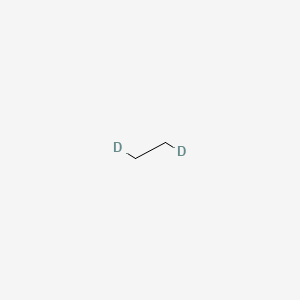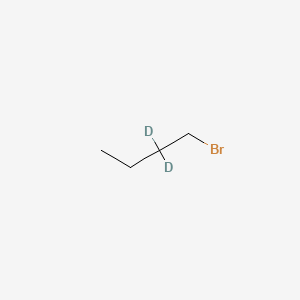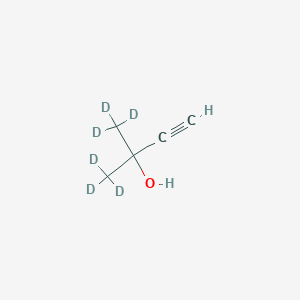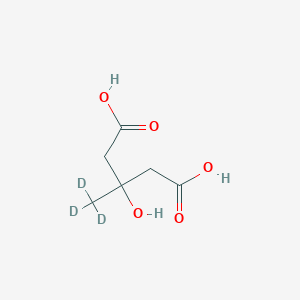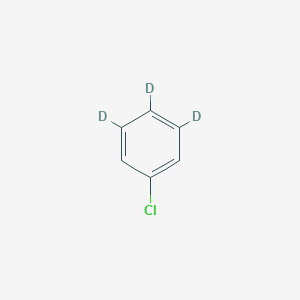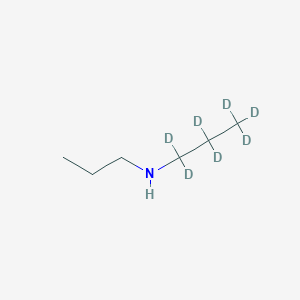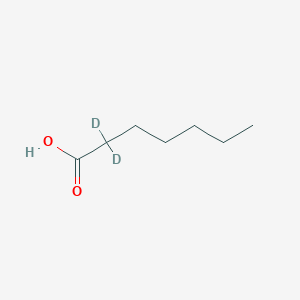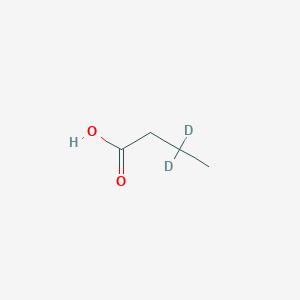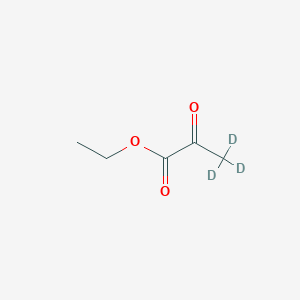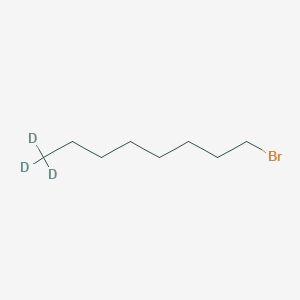![molecular formula C18H30O3 B3044256 (Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic Acid CAS No. 100019-37-2](/img/structure/B3044256.png)
(Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic Acid
概要
説明
(Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic Acid is an organic compound that features a complex structure with multiple functional groups, including an epoxide ring and a long aliphatic chain with a double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic Acid typically involves multiple steps:
Formation of the Epoxide Ring: This can be achieved through the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions.
Introduction of the Aliphatic Chain: The aliphatic chain can be introduced through a series of coupling reactions, such as the Wittig reaction or olefin metathesis.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions, ensuring the correct stereochemistry is maintained throughout the process.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the less hindered carbon atom.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)
Reduction: Pd/C, hydrogen gas (H₂)
Substitution: Ammonia (NH₃), thiols (R-SH)
Major Products
Diols: From epoxide ring opening
Alkanes: From reduction of double bonds
Substituted Epoxides: From nucleophilic substitution
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Studied for their potential as catalysts in organic reactions.
Biology
Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with unique properties, such as polymers or surfactants.
作用機序
The mechanism of action of (Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic Acid depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. In chemical reactions, it may act as a nucleophile or electrophile, depending on the reaction conditions.
類似化合物との比較
Similar Compounds
Epoxides: Compounds with similar epoxide rings, such as ethylene oxide.
Unsaturated Fatty Acids: Compounds with similar aliphatic chains and double bonds, such as oleic acid.
Uniqueness
Complex Structure: The combination of an epoxide ring and a long aliphatic chain with a double bond makes it unique.
Versatility: Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis.
特性
IUPAC Name |
(Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-18(16-21-18)15-12-9-7-5-4-6-8-10-13-17(19)20/h2-3,9,12H,4-8,10-11,13-16H2,1H3,(H,19,20)/b3-2+,12-9-/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGNJNQZEUHREK-WSHDIKCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC1(CO1)CC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC[C@]1(CO1)C/C=C\CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100019-37-2 | |
| Record name | 9-Undecenoic acid, 11-(3-(2-pentenyl)oxiranyl)-, (2alpha(Z),3alpha(Z))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100019372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


